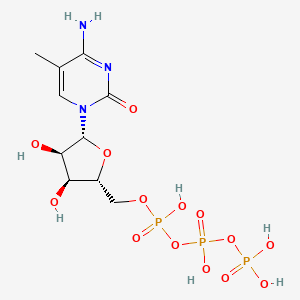

5-Methylcytidine-5'-triphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H18N3O14P3 |

|---|---|

Poids moléculaire |

497.18 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |

Clé InChI |

YIJVOACVHQZMKI-JXOAFFINSA-N |

SMILES isomérique |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canonique |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

5-Methylcytidine-5'-triphosphate: A Technical Guide to its Discovery, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcytidine-5'-triphosphate (m5CTP) is a modified nucleoside triphosphate that plays a pivotal role in the epitranscriptomic landscape, influencing a myriad of cellular processes. Its incorporation into RNA molecules, particularly messenger RNA (mRNA), has emerged as a critical strategy in the development of RNA-based therapeutics and vaccines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological function of m5CTP. It details the molecular mechanisms by which 5-methylcytidine (B43896) (m5C) modification enhances mRNA stability, augments translation efficiency, and mitigates the innate immune response. Furthermore, this document outlines key experimental protocols for the analysis of m5C-modified RNA and presents quantitative data to support the functional advantages of this modification. Finally, signaling pathways modulated by m5C-modified RNA are illustrated, offering insights into its regulatory roles in cellular physiology and disease.

Introduction

The landscape of RNA biology has been revolutionized by the discovery of a diverse array of chemical modifications that adorn RNA molecules, collectively termed the "epitranscriptome." Among these, 5-methylcytidine (m5C) is a conserved post-transcriptional modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] The precursor for the enzymatic incorporation of m5C into RNA is this compound (m5CTP).

The strategic incorporation of m5CTP during in vitro transcription of mRNA has profound implications for its therapeutic potential. By mimicking a natural modification, m5C-containing mRNA exhibits enhanced stability, increased protein translation, and a dampened innate immune response, thereby addressing key challenges in the development of RNA-based drugs and vaccines.[3][4][5][6] This guide serves as a technical resource for researchers and professionals in the field, offering in-depth information on the core aspects of m5CTP and its application.

Discovery and Synthesis

The presence of 5-methylcytidine in RNA has been known for decades, primarily identified in abundant non-coding RNAs like tRNA and rRNA. Its discovery in mRNA is more recent, propelled by advancements in high-throughput sequencing and mass spectrometry techniques.[7]

The synthesis of m5CTP can be achieved through both chemical and enzymatic routes.

Chemical Synthesis: The chemical synthesis of 5-methylcytidine often involves multiple steps, starting from a precursor like 5-iodo-2'-deoxyuridine. The process typically includes protection of hydroxyl groups, introduction of the methyl group at the C5 position of the cytosine base, and subsequent phosphorylation to yield the triphosphate form.[1][8]

Enzymatic Synthesis: Enzymatic synthesis offers a "greener" alternative, often employing a cascade of kinase enzymes. This process can start from 5-methylcytidine and sequentially add phosphate (B84403) groups to generate 5-methylcytidine-5'-monophosphate (m5CMP), -diphosphate (m5CDP), and finally m5CTP. Nucleoside kinases and NDP kinases are key enzymes in this cascade.[4][9]

Biological Function of 5-Methylcytidine Modification

The incorporation of m5C into mRNA confers several advantageous properties:

-

Enhanced mRNA Stability: The methyl group at the C5 position of cytosine contributes to the structural integrity of the mRNA molecule. This modification can hinder the access of ribonucleases, the enzymes responsible for RNA degradation, thereby increasing the half-life of the mRNA transcript within the cell.[10][11]

-

Increased Translational Efficiency: m5C modification has been shown to promote the translation of mRNA into protein. This is thought to occur through several mechanisms, including more efficient recruitment of the ribosomal machinery and by influencing mRNA secondary structure.[5][11] The location of the m5C modification within the mRNA transcript (e.g., 5' UTR, coding sequence, or 3' UTR) can differentially impact translational efficiency.[3]

-

Reduced Immunogenicity: The innate immune system has evolved to recognize and respond to foreign RNA, a critical defense mechanism against viral infections. Unmodified in vitro transcribed mRNA can trigger these immune sensors, such as Toll-like receptors (TLRs) and RIG-I, leading to an inflammatory response that can be detrimental to therapeutic applications. The presence of m5C in synthetic mRNA mimics endogenous RNA, helping it to evade recognition by these innate immune sensors and thereby reducing the inflammatory response.[12]

Quantitative Data

The functional benefits of m5C modification have been substantiated by quantitative experimental data.

Table 1: Impact of 5-Methylcytidine (m5C) Modification on Protein Expression

| Comparison | Fold Increase in Protein Expression | Model System | Reference(s) |

| m1Ψ/m5C vs. Ψ/m5C | ~44-fold | Cell Lines | [13] |

| m1Ψ/m5C vs. Unmodified | >10-fold | Cell Culture | [13] |

| Sequence-engineered unmodified mRNA vs. pseudouridine-modified | Higher with unmodified | In vitro and in vivo (mice) | [6] |

Note: The impact of modifications can be context-dependent, with sequence optimization also playing a crucial role in expression levels.

Table 2: Immunogenicity of 5-Methylcytidine (m5C) Modified Self-Amplifying RNA (saRNA)

| Vaccine Formulation | Antigen-Specific IgG Titer (Day 28) | IFN-γ Spot Forming Cells / 10^6 Splenocytes (Day 28) |

| 1 µg dose | ||

| Canonical saRNA | ~10^4 | ~200 |

| m5C saRNA | ~10^4 | ~250 |

| m5U saRNA | ~10^3 | ~100 |

| 5 µg dose | ||

| Canonical saRNA | ~10^5 | ~400 |

| m5C saRNA | ~10^5 | ~500 |

| m5U saRNA | ~10^4 | ~200 |

Data adapted from a study on OVA-encoding saRNA vaccines in C57BL/6 mice.[14]

Experimental Protocols

In Vitro Transcription of m5C-Modified mRNA

This protocol provides a general framework for the synthesis of m5C-modified mRNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Reaction Buffer (10x)

-

ATP, GTP, UTP solutions (100 mM)

-

This compound (m5CTP) solution (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Reaction Buffer

-

2 µL of ATP solution (10 mM final concentration)

-

2 µL of GTP solution (10 mM final concentration)

-

2 µL of UTP solution (10 mM final concentration)

-

2 µL of m5CTP solution (for complete substitution of CTP, 10 mM final concentration)

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quantify the mRNA concentration and assess its integrity using gel electrophoresis.[14][15][16][17]

RNA Bisulfite Sequencing (RNA-BisSeq) for m5C Detection

RNA-BisSeq is the gold standard for identifying m5C sites at single-nucleotide resolution. The principle relies on the chemical conversion of unmethylated cytosine to uracil (B121893) by sodium bisulfite, while 5-methylcytosine (B146107) remains unchanged.

Workflow:

-

RNA Isolation and Purification: Isolate high-quality total RNA from the sample of interest.

-

mRNA Enrichment (Optional): If focusing on mRNA, enrich for polyadenylated transcripts using oligo(dT) beads.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite. This is a critical step where unmethylated cytosines are deaminated to uracils.

-

RNA Cleanup: Purify the bisulfite-converted RNA to remove chemical reagents.

-

Reverse Transcription: Synthesize cDNA from the treated RNA.

-

PCR Amplification: Amplify the cDNA.

-

Library Preparation and High-Throughput Sequencing: Prepare a sequencing library and sequence using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference transcriptome and analyze the C-to-T conversion rates to identify methylated cytosines.[7][11][18]

LC-MS/MS for Global m5C Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the overall abundance of m5C in an RNA sample.

Workflow:

-

RNA Digestion: Digest the RNA sample into single nucleosides using a cocktail of nucleases.

-

Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Ionize the separated nucleosides and detect them using a tandem mass spectrometer. The mass-to-charge ratio allows for the specific identification and quantification of 5-methylcytidine.

-

Quantification: The global m5C level is typically expressed as a percentage of total cytidine.[7]

Signaling Pathways and Molecular Interactions

The presence of m5C in RNA can influence cellular signaling pathways and molecular interactions.

Modulation of the Innate Immune Response

Unmodified single-stranded RNA can be recognized by the cytosolic sensor RIG-I, leading to a signaling cascade that culminates in the production of type I interferons and an antiviral response. The m5C methyltransferase NSUN2 has been shown to methylate certain non-coding RNAs, such as RPPH1 and 7SL RNA. Depletion of NSUN2 leads to an accumulation of these unmodified ncRNAs, which can then be sensed by RIG-I, triggering an enhanced type I interferon response. This highlights a role for m5C in maintaining immune homeostasis by preventing the aberrant activation of innate immune pathways by self-RNA.[19]

Role of m5C Reader Proteins

The functional consequences of m5C modification are often mediated by "reader" proteins that specifically recognize and bind to m5C-containing RNA. Two key m5C readers are Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF).

-

YBX1: Binds to m5C-modified mRNA and can enhance its stability and translation.[20][21]

-

ALYREF: Recognizes m5C in mRNA and facilitates its export from the nucleus to the cytoplasm.[22][23]

Experimental Workflow for m5C Analysis

The following diagram illustrates a typical workflow for the identification and validation of m5C sites in mRNA.

References

- 1. researchgate.net [researchgate.net]

- 2. To modify or not to modify—That is still the question for some mRNA applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013071047A1 - Compositions and methods for in vitro transcription of rna - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Intracellular delivery and deep tissue penetration of nucleoside triphosphates using photocleavable covalently bound dendritic polycations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | TriLink Customer Portal [shop.trilinkbiotech.com]

- 13. benchchem.com [benchchem.com]

- 14. babraham.ac.uk [babraham.ac.uk]

- 15. protocols.io [protocols.io]

- 16. HighYield T7 mRNA Synthesis Kit (m5CTP/Ψ-UTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]

- 17. protocols.io [protocols.io]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Targeting YBX1‐m5C mediates RNF115 mRNA circularisation and translation to enhance vulnerability of ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mRNA m5C inhibits adipogenesis and promotes myogenesis by respectively facilitating YBX2 and SMO mRNA export in ALYREF-m5C manner - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methylcytidine in RNA Epitranscriptomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, which explores the post-transcriptional modification of RNA, has identified over 170 distinct chemical modifications that influence RNA function. Among these, 5-methylcytidine (B43896) (m5C), the addition of a methyl group to the 5th carbon of the cytosine ring, has emerged as a critical regulator of RNA metabolism.[1][2] This dynamic and reversible modification is widespread across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in processes such as RNA stability, nuclear export, and translation.[1][3][4] The deposition and removal of m5C are tightly controlled by a dedicated set of proteins—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins)—that collectively orchestrate its biological impact.[2][5] Dysregulation of m5C modification has been increasingly implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making its regulatory machinery a promising area for therapeutic intervention.[1][2][6] This technical guide provides an in-depth overview of the core components of the m5C epitranscriptomic machinery, summarizes key quantitative data, details experimental protocols for m5C detection, and visualizes the intricate molecular pathways involved.

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The functional consequences of m5C are mediated by a coordinated interplay of proteins that install, remove, and recognize this modification.

Writers (Methyltransferases): The primary enzymes responsible for depositing m5C on RNA are members of the NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2.[7]

-

NSUN Family: This family consists of seven members (NSUN1-7) in mammals. NSUN2 is the most prominent and well-studied m5C methyltransferase for both tRNA and mRNA.[4][8][9] NSUN6 has also been identified as a major mRNA m5C writer.[10] NSUN1 and NSUN5 are primarily involved in rRNA methylation, while NSUN3 and NSUN4 are located in the mitochondria and target mitochondrial tRNA and rRNA.[9]

-

DNMT2: While structurally similar to DNA methyltransferases, DNMT2 predominantly methylates tRNA, contributing to its stability and integrity.[2][11]

Erasers (Demethylases): The reversibility of m5C modification is a key feature of its regulatory role. The ten-eleven translocation (TET) family of dioxygenases and ALKBH1 have been identified as potential erasers.

-

TET Family (TET1, TET2, TET3): Known for their role in DNA demethylation, TET enzymes can oxidize 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[12][13][14] This oxidative process can also occur on RNA, initiating a pathway for the removal of the methyl group and suggesting a role for TET proteins in RNA demethylation.[4][15][16]

-

ALKBH1: This protein, a member of the AlkB family of dioxygenases, has also been implicated in the demethylation of tRNA.[3]

Readers (Binding Proteins): Reader proteins specifically recognize m5C-modified RNA and translate the modification into a functional outcome.

-

Y-box binding protein 1 (YBX1): YBX1 is a well-established m5C reader that recognizes and binds to m5C-modified mRNAs.[8][17] This interaction often enhances the stability and translation of the target mRNA.[18][19][20] For instance, in bladder cancer, YBX1 binds to m5C-modified HDGF mRNA, recruits the stabilizing protein ELAVL1, and thereby promotes tumor progression.[8][20]

-

Aly/REF export factor (ALYREF): ALYREF functions as an mRNA export adaptor that specifically recognizes m5C-modified mRNAs and facilitates their transport from the nucleus to the cytoplasm.[8][21][22] This process is dependent on m5C deposition by NSUN2.[21][22]

Quantitative Data on m5C Modification

The prevalence and distribution of m5C vary across different RNA species and cellular contexts. While global quantification can be challenging, several studies have provided estimates.

| Parameter | RNA Type | Quantitative Finding | Organism/Cell Line | Reference |

| Prevalence | mRNA | 0.02% - 0.09% of total cytosines | Mammalian cells | [17] |

| Prevalence | mRNA | 3-10 fold rarer than m6A | General | [23] |

| Distribution | mRNA | Enriched in CG-rich regions | Mammalian | [21][22] |

| Distribution | mRNA | Enriched downstream of translation initiation sites | HeLa cells | [8][21] |

| Number of Sites | Transcriptome-wide | Over 10,000 potential m5C sites | Human | [8] |

| Conservation | tRNA & rRNA | Sites and percentage of methylation are broadly conserved | Plants | [24] |

Biological Functions of m5C in RNA

The functional consequences of m5C modification are diverse and depend on the type of RNA modified and the cellular context.

Messenger RNA (mRNA)

In mRNA, m5C modification impacts multiple stages of post-transcriptional regulation:

-

mRNA Stability: The binding of the reader protein YBX1 to m5C-modified mRNA can significantly enhance its stability, protecting it from degradation.[2][11] This mechanism is crucial in both normal development and disease states like cancer.[17][18]

-

mRNA Export: The m5C reader ALYREF recognizes m5C marks and facilitates the nuclear export of target mRNAs, a critical step for their translation in the cytoplasm.[8][21] This process is often mediated by the writer enzyme NSUN2.[22]

-

Translation: The effect of m5C on mRNA translation is complex and position-dependent. Modifications in the 3'-untranslated region (UTR) can enhance translation efficiency, while those within the coding sequence may have an inhibitory effect.[11] For example, NSUN2-mediated methylation of the 3' UTR of CDK1 mRNA enhances its translation.[20]

Transfer RNA (tRNA)

tRNA is one of the most heavily m5C-modified RNA species.

-

tRNA Stability and Integrity: m5C modifications, particularly those installed by NSUN2 and DNMT2, are crucial for maintaining the structural integrity and stability of tRNAs, protecting them from cleavage and degradation, especially under stress conditions.[1][2][11]

-

Translational Fidelity: Proper tRNA modification is essential for accurate and efficient protein synthesis.

Ribosomal RNA (rRNA)

m5C modifications in rRNA are important for ribosome biogenesis and function.

-

Ribosome Assembly: Methylation of rRNA by enzymes like NSUN1 and NSUN5 is critical for the correct processing and assembly of ribosomal subunits.[7][8]

-

Translation Regulation: m5C in rRNA can influence the overall translational capacity of the cell.[20]

Methodologies for m5C Detection

Several experimental techniques have been developed to detect and map m5C modifications in RNA.

Bisulfite Sequencing (BS-Seq)

This is considered the gold standard for single-base resolution mapping of m5C.

-

Principle: Treatment of RNA with sodium bisulfite deaminates unmethylated cytosine to uracil, while 5-methylcytosine remains unchanged. Subsequent reverse transcription and sequencing allow for the identification of m5C sites as cytosines that were not converted to thymine (B56734) (in the cDNA).[1][2][5]

-

Advantages: Provides single-nucleotide resolution.[8]

-

Limitations: Can be prone to false positives due to incomplete conversion and cannot distinguish m5C from other modified cytosines like 5-hydroxymethylcytosine (hm5C).[8]

m5C-RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)

This antibody-based method is used for transcriptome-wide profiling of m5C.

-

Principle: An antibody specific to m5C is used to enrich for RNA fragments containing the modification. These enriched fragments are then sequenced to identify the m5C-containing transcripts.[25]

-

Advantages: Useful for identifying m5C-containing transcripts across the transcriptome.

-

Limitations: Resolution is typically limited to 100-200 nucleotides and is dependent on antibody specificity.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for detecting m5C.

-

Principle: RNA is digested into individual nucleosides, which are then separated by liquid chromatography and identified by their unique mass-to-charge ratio in a mass spectrometer.[5][8]

-

Advantages: Highly accurate and quantitative for determining the global abundance of m5C.[8]

-

Limitations: Does not provide sequence context; it quantifies the overall level of modification but does not identify its specific location within the RNA.[8]

Visualizing m5C Pathways and Workflows

The Core m5C Regulatory Pathway

References

- 1. RNA m5C modification: from physiology to pathology and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RNA m5C modification: from physiology to pathology and its biological significance [frontiersin.org]

- 3. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epitranscriptomic mechanisms and implications of RNA m5C modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection, molecular function and mechanisms of m5C in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of RNA m5C Modification in Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. life-science-alliance.org [life-science-alliance.org]

- 11. frontiersin.org [frontiersin.org]

- 12. TET enzymes - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epitranscriptomic mechanisms and implications of RNA m5C modification in cancer [thno.org]

- 16. The roles of TET family proteins in development and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. The role of RNA m5C modification in cancer metastasis [ijbs.com]

- 19. Unveiling the immunological functions of the RNA m5C reader YBX1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 5-methylcytosine promotes mRNA export - NSUN2 as the methyltransferase and ALYREF as an m5C reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Conservation of tRNA and rRNA 5-methylcytosine in the kingdom Plantae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]

An In-depth Technical Guide to the Biochemical Properties of 5-Methylcytidine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytidine-5'-triphosphate (m5CTP) is a modified nucleoside triphosphate that plays a critical role in the development of RNA-based therapeutics and vaccines. As an analogue of cytidine-5'-triphosphate (B129977) (CTP), its incorporation into messenger RNA (mRNA) transcripts confers significant advantages, including enhanced stability, increased translational efficiency, and a reduction in the innate immune response. This technical guide provides a comprehensive overview of the biochemical properties of m5CTP, its synthesis, and its applications in molecular biology and drug development.

Core Biochemical and Physical Properties

This compound is characterized by the addition of a methyl group at the 5th position of the cytosine ring. This seemingly minor modification has profound effects on the molecule's function and the properties of the RNA into which it is incorporated.

| Property | Value | Reference |

| Molecular Formula | C10H18N3O14P3 | [1] |

| Molecular Weight | 497.18 g/mol | [1] |

| Salt Forms | Trisodium (B8492382) (C10H15N3Na3O14P3), Lithium | [1] |

| Stability | The salt forms, particularly the trisodium salt, exhibit enhanced water solubility and stability compared to the free acid form. | [1] |

Biological Significance and Applications

The primary application of m5CTP lies in the in vitro synthesis of modified mRNA. The incorporation of 5-methylcytidine (B43896) into an mRNA transcript has several key benefits:

-

Increased Stability: The presence of 5-methylcytidine can protect the mRNA from degradation by cellular nucleases, thereby increasing its half-life and the duration of protein expression.

-

Enhanced Translational Efficiency: Modified mRNA containing 5-methylcytidine has been shown to be translated more efficiently by the ribosomal machinery, leading to higher protein yields.

-

Reduced Immunogenicity: Perhaps the most critical advantage of using m5CTP is the ability of the resulting modified mRNA to evade the host's innate immune system.

Mechanism of Innate Immune Evasion

The innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infection. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as the RIG-I-like receptors (RLRs). Unmodified single-stranded RNA can trigger these sensors, leading to the production of type I interferons and a pro-inflammatory cascade that can be detrimental when the goal is to express a therapeutic protein.

The incorporation of 5-methylcytidine into the mRNA transcript masks it from recognition by RIG-I. This modification mimics the natural modifications found in eukaryotic mRNA, effectively "cloaking" the synthetic mRNA from the immune system. This circumvention of the innate immune response is crucial for the safety and efficacy of mRNA-based therapeutics.

Caption: Evasion of the RIG-I mediated innate immune response by m5CTP-modified mRNA.

Experimental Protocols

In Vitro Transcription of m5CTP-Modified mRNA

The synthesis of mRNA incorporating m5CTP is typically performed using an in vitro transcription (IVT) reaction with a bacteriophage RNA polymerase, such as T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter upstream of the gene of interest

-

T7 RNA Polymerase

-

Ribonucleotide solution mix (ATP, GTP, UTP, and m5CTP)

-

Transcription buffer

-

RNase inhibitor

-

DNase I

-

RNA purification kit

Procedure:

-

Reaction Setup: Assemble the transcription reaction on ice in the following order:

-

Nuclease-free water

-

Transcription buffer

-

Ribonucleotide solution mix (with m5CTP completely replacing CTP)

-

Linearized DNA template (0.5-1.0 µg)

-

RNase inhibitor

-

T7 RNA Polymerase

-

-

Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C.

-

Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove enzymes, unincorporated nucleotides, and DNA fragments.

-

Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the mRNA can be assessed by gel electrophoresis.

Caption: General workflow for the in vitro transcription of m5CTP-modified mRNA.

Quantification of 5-Methylcytidine in RNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of modified nucleosides in RNA.

Procedure Outline:

-

RNA Digestion: The purified RNA sample is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Stable Isotope-Labeled Internal Standards: Known amounts of stable isotope-labeled internal standards (e.g., 13C- or 15N-labeled 5-methylcytidine) are added to the digested sample.

-

LC Separation: The mixture of nucleosides is separated by reverse-phase liquid chromatography.

-

MS/MS Detection: The eluting nucleosides are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to a specific product ion for both the endogenous 5-methylcytidine and the stable isotope-labeled internal standard are monitored.

-

Quantification: The amount of 5-methylcytidine in the original RNA sample is determined by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve.[2]

Cellular Uptake and Metabolism

While m5CTP is primarily used for in vitro synthesis of modified mRNA, understanding the cellular fate of 5-methylcytidine is important. As a nucleoside, 5-methylcytidine can be transported into cells via nucleoside transporters. Once inside the cell, it can be phosphorylated by cellular kinases to form 5-methylcytidine monophosphate (m5CMP), diphosphate (B83284) (m5CDP), and triphosphate (m5CTP). However, the efficiency of these processes for modified nucleosides can vary. The metabolic fate of exogenous 5-methylcytidine can also involve deamination to thymidine.[3]

Conclusion

This compound is a cornerstone of modern RNA therapeutic and vaccine development. Its ability to enhance the stability and translational efficiency of mRNA while mitigating the innate immune response has been instrumental in the success of this new class of medicines. A thorough understanding of its biochemical properties, as outlined in this guide, is essential for researchers and developers working to harness the full potential of modified mRNA technology.

References

investigating the biological role of 5-mC in mRNA

An In-depth Technical Guide to the Biological Role of 5-methylcytosine (B146107) (5-mC) in mRNA

Introduction to 5-methylcytosine (5-mC) in mRNA

5-methylcytosine (5-mC) is a post-transcriptional modification of RNA molecules, first identified in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), and subsequently found in messenger RNA (mRNA) and other non-coding RNAs (ncRNAs).[1][2] This modification involves the addition of a methyl group to the 5th carbon of the cytosine ring and is a dynamic and reversible process.[1][2] The regulation of 5-mC is managed by a coordinated system of proteins known as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins).[1][2] Emerging evidence indicates that 5-mC modification is a critical layer of epitranscriptomic regulation, influencing multiple aspects of mRNA metabolism, including its stability, nuclear export, and translation.[1] Dysregulation of mRNA 5-mC methylation has been implicated in a variety of human diseases, including cancer, autoimmune disorders, and atherosclerosis, making it a significant area of interest for researchers and drug development professionals.[2][3]

The Regulatory Machinery of mRNA 5-mC

The deposition, removal, and recognition of 5-mC on mRNA are controlled by specific proteins that constitute a dynamic regulatory system.

Writers (Methyltransferases) The primary enzymes responsible for catalyzing the formation of 5-mC in mRNA belong to the NOP2/Sun domain (NSUN) family and the DNA methyltransferase (DNMT) family.[3]

-

NSUN2 : Recognized as the main mRNA m5C methyltransferase.[4][5] It uses S-adenosylmethionine (SAM) as a methyl donor to attach a methyl group to cytosine residues.[3] NSUN2 has a broad substrate range, targeting not only mRNAs but also a majority of tRNAs and other non-coding RNAs.[1] Its activity is linked to cell cycle control, stem cell differentiation, and development.[4][6]

-

Other NSUN proteins (NSUN1, NSUN5, NSUN6) : While NSUN2 is the principal mRNA methyltransferase, other members of the NSUN family have also been implicated in RNA methylation, primarily in non-coding RNAs like rRNA.[1][6]

-

DNMT2 (TRDMT1) : Though predominantly known as a tRNA methyltransferase, some studies suggest it may also target RNA.[7]

Erasers (Demethylases) The reversal of mRNA 5-mC methylation is less understood, but evidence points to the Ten-Eleven Translocation (TET) family of dioxygenases.

-

TET proteins : These enzymes can oxidize 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC) in RNA, particularly mRNA.[8] This process is considered the first step in an active demethylation pathway, analogous to the process in DNA.[8][9]

Readers (Binding Proteins) "Reader" proteins specifically recognize and bind to m5C-modified mRNA, translating the epigenetic mark into a functional outcome.[8]

-

ALYREF (Aly/REF export factor) : ALYREF is a key mRNA export adaptor that specifically recognizes and binds to 5-mC sites in mRNA.[4][8] This binding is crucial for mediating the nuclear-cytoplasmic shuttling of methylated mRNAs.[4][8]

-

YBX1 (Y-box binding protein 1) : YBX1 functions as a reader that recognizes m5C-modified mRNA and enhances its stability.[5][8] It achieves this by recruiting other factors, such as ELAVL1, to protect the mRNA from degradation.[8]

Caption: The "Writer-Reader-Eraser" paradigm for mRNA 5-mC regulation.

Data Presentation: Key Proteins and Effects

Table 1: Key Proteins in mRNA 5-mC Regulation

| Role | Protein | Primary Function in mRNA Metabolism |

|---|---|---|

| Writer | NSUN2 | Catalyzes the addition of a methyl group to cytosine residues in mRNA, acting as the primary mRNA 5-mC methyltransferase.[4][5] |

| Eraser | TET Enzymes | Oxidize 5-mC to 5-hmC, initiating a potential demethylation pathway.[8] |

| Reader | ALYREF | Recognizes m5C-modified mRNA and mediates its export from the nucleus to the cytoplasm.[4][8] |

| Reader | YBX1 | Binds to m5C-modified mRNA to enhance its stability and prevent degradation.[5][8] |

Table 2: Effects of 5-mC Modification on Specific mRNA Targets

| Target mRNA | Location of 5-mC | Writer | Reader(s) | Biological Outcome |

|---|---|---|---|---|

| CDK1 | 3' UTR | NSUN2 | - | Enhances translation by increasing ribosome assembly.[3] |

| IL-17A | Coding Sequence | NSUN2 | - | Promotes translation.[8] |

| p27 | 5' UTR | NSUN2 | - | Represses translation.[8] |

| HDGF | 3' UTR | NSUN2 | YBX1 | Increases mRNA stability, promoting bladder cancer pathogenesis.[5][8] |

| IRF3 | - | NSUN2 | - | Accelerates mRNA degradation, negatively regulating type I interferon responses.[10] |

| YBX2, SMO | - | - | ALYREF | Facilitates mRNA export, inhibiting adipogenesis and promoting myogenesis.[11] |

| EGFR | - | - | ALYREF | Stabilizes mRNA, promoting hepatocellular carcinoma progression.[12][13] |

Biological Functions of 5-mC in mRNA Metabolism

The presence of 5-mC on an mRNA molecule can significantly alter its fate through several distinct mechanisms.

Regulation of mRNA Stability

5-mC modification plays a crucial role in protecting specific mRNAs from degradation.[8] The reader protein YBX1 recognizes and binds to m5C-containing transcripts.[5][8] This binding event can recruit stabilizing proteins, such as ELAVL1, which shield the mRNA from endonucleolytic cleavage, thereby increasing the transcript's half-life and abundance.[8] A notable example is the stabilization of the heparin-binding growth factor (HDGF) mRNA by the NSUN2-YBX1 axis, which contributes to the pathogenesis of bladder cancer.[5][8]

Caption: 5-mC-mediated enhancement of mRNA stability via the YBX1 reader protein.

Control of mRNA Nuclear Export

The export of mRNA from the nucleus to the cytoplasm is a critical step for protein synthesis and is tightly regulated. The 5-mC modification acts as a signal for this process. The reader protein ALYREF, a component of the TREX (transcription/export) complex, specifically binds to m5C-modified mRNAs in the nucleus.[4][8] This recognition facilitates the recruitment of the nuclear export machinery, promoting the efficient translocation of the mRNA through the nuclear pore complex into the cytoplasm, where it can be translated.[4] The methyltransferase NSUN2 has been shown to modulate ALYREF's RNA-binding affinity and its shuttling between the nucleus and cytoplasm.[4]

Caption: 5-mC-mediated mRNA nuclear export via the ALYREF reader protein.

Regulation of mRNA Translation

The impact of 5-mC on protein translation is complex and context-dependent.[3] Modifications at different locations within an mRNA can either promote or inhibit translation.[3][8]

-

Translation Enhancement : Methylation in the 3' UTR of cyclin-dependent kinase 1 (CDK1) mRNA enhances its translation by promoting ribosome assembly.[3] Similarly, 5-mC in the coding region of interleukin 17A (IL-17A) mRNA also promotes its translation.[8]

-

Translation Repression : In contrast, NSUN2-mediated methylation in the 5' UTR of p27 mRNA leads to the repression of its translation.[8]

-

Ribosome Association : Some transcriptome-wide studies have observed an inverse correlation between the level of 5-mC modification and the association of mRNA with ribosomes, suggesting a more general role in dampening translation efficiency for certain transcripts.[14]

Experimental Protocols for Investigating mRNA 5-mC

A variety of techniques are available to detect, map, and quantify 5-mC in mRNA. The choice of method depends on the specific research question, balancing resolution, sensitivity, and throughput.

Table 3: Comparison of Key Methodologies for 5-mC Detection

| Methodology | Principle | Resolution | Advantages | Limitations |

|---|---|---|---|---|

| RNA Bisulfite Sequencing (RNA-BisSeq) | Chemical conversion of unmethylated C to U.[3][15] | Single base.[8][15] | Gold standard for mapping; high precision.[3][16] | Harsh chemical treatment can degrade RNA; PCR amplification bias; high error rate for low-abundance mRNA.[3] |

| MeRIP-Seq (m5C-RIP-Seq) | Immunoprecipitation of m5C-containing RNA fragments using a specific antibody.[3] | Low (~100-200 nt). | No harsh chemical treatment; suitable for identifying methylated regions.[3][4] | Lower resolution; results depend on antibody specificity and efficiency.[3] |

| LC-MS/MS | Chromatographic separation and mass spectrometric detection of digested nucleosides.[8] | Not applicable (global quantification). | Highly accurate and sensitive for quantification; the gold standard for measuring abundance.[17][18] | Does not provide sequence information; requires specialized equipment.[19] |

| Third-Generation Sequencing (e.g., Nanopore) | Direct RNA sequencing detects modifications via characteristic signals as RNA passes through a nanopore.[3][8] | Single base. | No PCR bias; provides long reads; detects modifications directly.[3] | Higher error rates; challenges with RNA secondary structure and degradation.[3] |

Detailed Methodologies

1. RNA Bisulfite Sequencing (RNA-BisSeq)

This is the "gold standard" method for identifying 5-mC sites at single-base resolution.[3][20]

-

Principle : The protocol is based on the chemical deamination of cytosine to uracil (B121893) by sodium bisulfite. 5-methylcytosine is resistant to this conversion.[15] Following treatment, the RNA is reverse transcribed and sequenced. Unmethylated cytosines are read as thymines (T) in the resulting cDNA, while the original 5-mC sites are read as cytosines (C), allowing for their precise identification.[15][20]

-

Experimental Protocol :

-

RNA Quality Control : Assess RNA integrity and purity using gel electrophoresis and spectrophotometry (e.g., Agilent 2100, Qubit). High-quality, non-degraded RNA is essential.[15]

-

Bisulfite Conversion : Treat total RNA or enriched mRNA (≥ 50 µg) with a sodium bisulfite solution.[16][21] This step typically involves a denaturation period (e.g., 70°C for 5-10 min) followed by an incubation at a controlled temperature (e.g., 60°C for 1 hour or more).[21] Commercial kits (e.g., Zymo EZ RNA Methylation™ Kit) are commonly used.

-

RNA Cleanup : Purify the bisulfite-treated RNA to remove chemicals using spin columns.[15][21]

-

Reverse Transcription : Synthesize first-strand cDNA from the treated RNA using random primers or gene-specific primers.[15]

-

Library Preparation & PCR : Generate second-strand cDNA and perform PCR amplification to create a sequencing library. Primers are designed to be specific for the converted sequences.[22]

-

Sequencing : Perform high-throughput sequencing (e.g., Illumina).

-

Data Analysis : Align sequencing reads to a converted reference genome (where all Cs are converted to Ts). Sites that consistently map as 'C' in the reads but are 'C' in the original genome are identified as methylated.[23]

-

Caption: Experimental workflow for RNA Bisulfite Sequencing (RNA-BisSeq).

2. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq (or m5C-RIP-Seq) is an antibody-based enrichment method used to identify regions of the transcriptome containing 5-mC.[3]

-

Principle : A specific antibody against 5-mC is used to capture and enrich for RNA fragments containing the modification. These enriched fragments are then sequenced and mapped to the genome to identify methylated transcripts and regions.[3]

-

Experimental Protocol :

-

RNA Isolation and Fragmentation : Isolate high-quality total RNA and fragment it into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation (IP) : Incubate the fragmented RNA with an anti-5-mC antibody conjugated to magnetic beads. The antibody will bind specifically to the m5C-containing fragments.

-

Washing and Elution : Wash the beads to remove non-specifically bound RNA. Elute the captured RNA fragments from the antibody-bead complex.

-

RNA Purification : Purify the eluted RNA. An aliquot of the fragmented RNA should be saved before the IP step to serve as an "input" control.

-

Library Preparation : Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.

-

Sequencing : Perform high-throughput sequencing.

-

Data Analysis : Align reads from both IP and input samples to the reference genome. Identify regions of significant enrichment in the IP sample compared to the input control. These "peaks" represent m5C-modified regions.

-

Caption: Experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most accurate method for the global quantification of 5-mC levels in an RNA sample.[8][18]

-

Principle : RNA is completely digested into its constituent nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The mass spectrometer can distinguish between cytidine (B196190) and 5-methylcytosine based on their mass-to-charge ratio, allowing for precise quantification.[18]

-

Experimental Protocol :

-

RNA Isolation : Isolate highly pure total RNA from the sample of interest.

-

Enzymatic Digestion : Digest the RNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

LC-MS/MS Analysis : Inject the digested nucleoside mixture into an LC-MS/MS system. The nucleosides are separated on a chromatography column.

-

Quantification : The mass spectrometer quantifies the amounts of cytidine and 5-methylcytosine. The level of 5-mC is typically expressed as a ratio to the total amount of cytidine (m5C/C). Stable isotope-labeled internal standards can be used for absolute quantification.[17]

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. RNA m5C modification: from physiology to pathology and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-methylcytosine promotes mRNA export — NSUN2 as the methyltransferase and ALYREF as an m5C reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The je ne sais quoi of 5-methylcytosine in messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA 5-Methylcytidine (m5C) Analysis, By Modification Types | CD BioSciences [epigenhub.com]

- 8. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mRNA m5C inhibits adipogenesis and promotes myogenesis by respectively facilitating YBX2 and SMO mRNA export in ALYREF-m5C manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ALYREF-mediated RNA 5-Methylcytosine modification Promotes Hepatocellular Carcinoma Progression Via Stabilizing EGFR mRNA and pSTAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 16. RNA Bisulfite Sequencing (BS RNA-seq) - CD Genomics [rna.cd-genomics.com]

- 17. Variable presence of 5-methylcytosine in commercial RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. RNA 5mC Sequencing Service, RNA 5-Methylcytidine (m5C) Analysis | CD BioSciences [epigenhub.com]

- 21. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

The Cellular Functions of 5-Methylcytidine (m5C) Modified RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Five-methylcytidine (m5C) is a prevalent and evolutionarily conserved post-transcriptional RNA modification found in a wide array of RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs (ncRNAs).[1][2][3][4] This modification, catalyzed by a family of RNA methyltransferases, plays a critical role in fine-tuning gene expression and regulating a multitude of cellular processes. Dysregulation of m5C modification has been implicated in the pathogenesis of numerous diseases, most notably cancer, making the enzymes and binding proteins involved in this pathway attractive targets for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the cellular functions of m5C-modified RNA, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs.

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m5C modification is orchestrated by three key classes of proteins:

-

Writers (Methyltransferases): These enzymes are responsible for installing the m5C mark on RNA. The primary m5C writers belong to the NOL1/NOP2/Sun domain (NSUN) family of proteins (NSUN1-7) and the DNA methyltransferase homolog, DNMT2 (also known as TRDMT1).[1][5] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[2] NSUN2 is a major methyltransferase for mRNA and tRNA, while other NSUN proteins exhibit specificity for other RNA types, such as rRNA and mitochondrial RNA.[3][5]

-

Erasers (Demethylases): The removal of m5C is less well-characterized than its deposition. However, enzymes of the Ten-Eleven Translocation (TET) family, known for their role in DNA demethylation, have been shown to oxidize m5C to 5-hydroxymethylcytidine (B44077) (5hmC) on RNA, initiating a demethylation process.[6]

-

Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, thereby mediating its downstream functional consequences. Key m5C readers include the Y-box binding protein 1 (YBX1) and the Aly/REF export factor (ALYREF).[1][6] These readers can influence the stability, translation, and subcellular localization of m5C-modified transcripts.

Cellular Functions of m5C Modified RNA

The m5C modification exerts a profound influence on multiple aspects of RNA metabolism and function, thereby impacting a wide range of cellular processes.

Regulation of mRNA Stability

One of the most well-documented roles of m5C is in the regulation of mRNA stability. The binding of the reader protein YBX1 to m5C-modified transcripts has been shown to enhance their stability.[1][7] YBX1 can recruit other stabilizing factors, such as the ELAV-like RNA binding protein 1 (ELAVL1), to protect the mRNA from degradation.[8] This mechanism is particularly relevant in cancer, where the stabilization of oncogenic mRNAs by the NSUN2/YBX1 axis contributes to tumor progression.[7][9]

Modulation of Translation

The impact of m5C on mRNA translation is context-dependent. In some instances, m5C modification has been shown to enhance translation efficiency. For example, YBX1 binding to m5C-modified transcripts can facilitate their association with polysomes, leading to increased protein synthesis.[10] Conversely, m5C modification within the coding sequence of some mRNAs has been correlated with reduced translation efficiency.[1] The position of the m5C mark within the mRNA molecule (5' UTR, CDS, or 3' UTR) appears to be a critical determinant of its effect on translation.

Nuclear Export of mRNA

The m5C modification plays a crucial role in the nucleocytoplasmic transport of mRNA. The m5C reader protein ALYREF is a key component of the transcription-export (TREX) complex, which facilitates the export of mature mRNAs from the nucleus to the cytoplasm.[11][12] ALYREF directly binds to m5C-modified mRNAs, promoting their efficient export and subsequent translation.[11][12]

tRNA Function and Stress Response

In tRNA, m5C modifications are critical for maintaining proper structure, stability, and function. DNMT2-mediated methylation of specific tRNAs protects them from stress-induced cleavage by ribonucleases.[2] This protective role is essential for ensuring accurate and efficient protein synthesis, particularly under conditions of cellular stress.[2]

Quantitative Data on the Functional Impact of m5C Modification

The following tables summarize available quantitative data on the effects of m5C modification on RNA function.

| RNA Molecule | m5C Writer | Cellular Context | Observed Effect on Stability | Fold Change/Quantitative Metric | Reference |

| p16 mRNA | NSUN2 | Human fibroblasts | Increased stability | Half-life decreased from 4.16h to 3.34h upon NSUN2 knockdown | [13] |

| CAT mRNA | YB-1 (Reader) | In vivo (co-transfection) | Dramatically increased stability | Up to 50-fold increase in mRNA level after 10h | [14] |

| LUC mRNA | YB-1 (Reader) | In vitro (HeLa extract) | Increased stability | ~4-fold increase in half-life | [14] |

| Pink1 and Prkn mRNAs | YBX1 (Reader) | Mouse brown adipose tissue | Increased stability | Deletion of YBX1 reduces mRNA stability | [7][9] |

| Ulk1 mRNA | YBX1 (Reader) | Adipocytes | Increased stability | YBX1 binding stabilizes Ulk1 mRNA | [7][9] |

| Reader Protein | RNA Target | Binding Affinity (Kd) | Method | Reference |

| YBX1 CSD | m5C-modified RNA oligomer | 0.23 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| YBX1 CSD | Unmodified RNA oligomer | 1.12 µM | Isothermal Titration Calorimetry (ITC) | [6] |

Signaling Pathways Modulated by m5C-Modified RNA

The regulatory influence of m5C extends to the modulation of key cellular signaling pathways implicated in cell growth, proliferation, and survival.

PI3K-Akt Signaling Pathway

Bioinformatic analyses have revealed a close relationship between m5C regulatory proteins and the ErbB/PI3K-Akt signaling pathway, with GSK3B identified as a crucial target.[15][16] A key mechanism involves the NSUN2-mediated m5C modification of Growth factor receptor-bound protein 2 (GRB2) mRNA. The m5C-modified GRB2 transcript is then recognized and stabilized by the reader protein LIN28B, leading to increased GRB2 protein levels and subsequent activation of the PI3K/Akt and ERK/MAPK signaling cascades.[17][18]

Wnt/β-catenin Signaling Pathway

The m5C methyltransferase NSUN2 has been shown to promote the progression of hepatocellular carcinoma (HCC) by activating the Wnt/β-catenin signaling pathway.[17][19][20] This activation is dependent on the m5C modification of downstream target mRNAs within the pathway, leading to increased proliferation, migration, and invasion of cancer cells.

Hippo Signaling Pathway

The m5C reader protein ALYREF plays a role in activating the Hippo and β-catenin signaling pathways by stabilizing the mRNA of the transcriptional co-activator Yes-associated protein 1 (YAP1). This stabilization is dependent on m5C modification of the YAP1 transcript, leading to increased YAP1 protein levels and subsequent activation of downstream proliferative and anti-apoptotic gene expression programs.

Experimental Protocols for the Study of m5C Modified RNA

A variety of techniques are available for the detection, quantification, and functional characterization of m5C-modified RNA.

RNA Bisulfite Sequencing (RNA-BS-Seq)

This method allows for the single-nucleotide resolution mapping of m5C sites across the transcriptome.

Principle: Bisulfite treatment of RNA chemically converts unmethylated cytosine residues to uracil, while 5-methylcytosine (B146107) remains unchanged. Subsequent reverse transcription and sequencing allow for the identification of m5C sites as cytosines in the resulting cDNA sequence, whereas unmethylated cytosines are read as thymines.

Detailed Methodology:

-

RNA Isolation and DNase Treatment: High-quality total RNA is isolated from cells or tissues. To prevent contamination from genomic DNA, which is also methylated, a rigorous DNase I treatment is performed.[21]

-

Bisulfite Conversion: The purified RNA is subjected to bisulfite treatment using a commercially available kit. This step involves the chemical deamination of unmethylated cytosines to uracils. The reaction conditions (temperature and incubation time) are optimized to ensure complete conversion while minimizing RNA degradation.[22]

-

RNA Purification and Fragmentation: The bisulfite-treated RNA is purified to remove excess bisulfite and other reagents. The RNA is then fragmented to a suitable size for library construction (typically around 100-200 nucleotides).

-

cDNA Synthesis: First-strand cDNA is synthesized from the bisulfite-converted RNA using random primers or gene-specific primers. This is followed by second-strand cDNA synthesis.

-

Library Construction and Sequencing: Sequencing adapters are ligated to the double-stranded cDNA, and the library is amplified by PCR. The final library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Methylation calling algorithms are used to identify sites where cytosines were not converted to thymines, thus indicating the presence of m5C.

Methylated RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)

This antibody-based method is used to enrich for and identify m5C-containing RNA fragments on a transcriptome-wide scale.

Principle: An antibody specific to m5C is used to immunoprecipitate RNA fragments containing this modification. The enriched RNA is then sequenced to identify the transcripts that are methylated.

Detailed Methodology:

-

RNA Isolation and Fragmentation: High-quality total RNA is isolated and fragmented into smaller pieces (typically 100-200 nucleotides) by chemical or enzymatic methods.[21]

-

Immunoprecipitation: The fragmented RNA is incubated with an anti-m5C antibody. Protein A/G magnetic beads are then used to capture the antibody-RNA complexes.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound RNA. The enriched m5C-containing RNA fragments are then eluted from the beads.

-

RNA Purification and Library Construction: The eluted RNA is purified and used as input for the construction of a sequencing library.

-

Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to a reference genome or transcriptome. Peak-calling algorithms are used to identify regions of the transcriptome that are enriched for m5C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the global quantification of m5C in a given RNA sample.

Principle: RNA is enzymatically hydrolyzed into its constituent nucleosides. The nucleosides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

Detailed Methodology:

-

RNA Isolation and Digestion: High-purity RNA is isolated and completely digested into single nucleosides using a cocktail of enzymes, such as nuclease P1, venom phosphodiesterase, and alkaline phosphatase.[8]

-

Stable Isotope-Labeled Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards for both cytidine (B196190) and 5-methylcytidine (B43896) are added to the digested sample.[8]

-

LC Separation: The nucleoside mixture is injected into a liquid chromatography system, where the different nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.

-

MS/MS Detection and Quantification: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is set to monitor the specific parent-to-daughter ion transitions for cytidine, 5-methylcytidine, and their corresponding internal standards. The abundance of m5C is then calculated relative to the abundance of total cytidine.

Conclusion and Future Perspectives

The field of epitranscriptomics has unveiled 5-methylcytidine as a critical regulator of RNA function and cellular homeostasis. The intricate interplay between m5C writers, erasers, and readers provides a sophisticated mechanism for the post-transcriptional control of gene expression. The demonstrated roles of m5C in modulating mRNA stability, translation, and nuclear export, as well as its influence on key signaling pathways, underscore its importance in both normal physiology and disease. The continued development and application of advanced methodologies for the detection and functional characterization of m5C will undoubtedly provide deeper insights into its biological significance. For drug development professionals, the enzymes and binding proteins of the m5C pathway represent a promising new class of therapeutic targets for a range of diseases, particularly cancer. A thorough understanding of the technical nuances of studying m5C, as outlined in this guide, will be paramount to advancing research and translating these fundamental discoveries into novel clinical interventions.

References

- 1. Bisulfite Sequencing of RNA for Transcriptome-Wide Detection of 5-Methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]

- 3. Protocol for single-base quantification of RNA m5C by pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mRNA turnover dynamics are affected by cell differentiation and loss of the cytosine methyltransferase Nsun2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome-Wide Mapping 5-Methylcytosine by m5C RNA Immunoprecipitation Followed by Deep Sequencing in Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. YBX1: an RNA/DNA-binding protein that affects disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | YBX1: an RNA/DNA-binding protein that affects disease progression [frontiersin.org]

- 10. RNA-targeted proteomics identifies YBX1 as critical for efficient HCMV mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m5C RNA Bisulfite Sequencing Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 12. researchgate.net [researchgate.net]

- 13. Multifaceted functions of Y-box binding protein 1 in RNA methylated modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The major mRNA-associated protein YB-1 is a potent 5′ cap-dependent mRNA stabilizer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m5C RNA Methylation Primarily Affects the ErbB and PI3K–Akt Signaling Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. NSUN2-mediated mRNA m5C Modification Regulates the Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NSUN2 regulates Wnt signaling pathway depending on the m5C RNA modification to promote the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mRNA m5C inhibits adipogenesis and promotes myogenesis by respectively facilitating YBX2 and SMO mRNA export in ALYREF-m5C manner - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo Enzymatic Synthesis of 5-Methylcytidine-5'-Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed in vivo enzymatic synthesis of 5-Methylcytidine-5'-triphosphate (m5CTP), a modified nucleotide of significant interest in RNA therapeutics and epitranscriptomics. While the direct in vivo biosynthesis of m5CTP is an area of ongoing research, this document outlines the most probable enzymatic pathway based on current knowledge of nucleotide metabolism. This guide includes a summary of relevant enzymes, quantitative data on related substrates, detailed experimental protocols for pathway investigation, and visualizations of the proposed metabolic route and experimental workflows.

Introduction

5-Methylcytidine (B43896) (m5C) is a crucial modification found in various RNA molecules, where it plays a role in RNA stability, metabolism, and translation. The precursor for the incorporation of m5C into RNA is this compound (m5CTP). Understanding the in vivo synthesis of m5CTP is critical for elucidating the regulation of RNA methylation and for the development of novel therapeutic strategies that leverage modified nucleotides.

Currently, there is limited direct evidence for a de novo synthesis pathway for m5CTP or for the direct methylation of cytidine (B196190) triphosphate (CTP). The most plausible mechanism for in vivo m5CTP production is a salvage pathway that utilizes 5-methylcytidine as a precursor. This pathway is thought to involve a sequential three-step phosphorylation cascade, catalyzed by a series of kinases.

The Proposed In Vivo Salvage Pathway for m5CTP Synthesis

The salvage pathway for m5CTP synthesis is hypothesized to proceed as follows:

-

Phosphorylation of 5-Methylcytidine (m5C) to 5-Methylcytidine Monophosphate (m5CMP): This initial step is likely catalyzed by a nucleoside kinase with broad substrate specificity.

-

Phosphorylation of m5CMP to 5-Methylcytidine Diphosphate (B83284) (m5CDP): The second phosphorylation is expected to be carried out by UMP-CMP kinase.

-

Phosphorylation of m5CDP to 5-Methylcytidine Triphosphate (m5CTP): The final phosphorylation to the active triphosphate form is catalyzed by a nucleoside diphosphate kinase.

Key Enzymes in the Proposed Pathway

2.1.1. Uridine-Cytidine Kinase (UCK) and Deoxycytidine Kinase (dCK)

The first phosphorylation of 5-methylcytidine is a critical step. Uridine-cytidine kinases (UCKs) are key enzymes in the pyrimidine (B1678525) salvage pathway, responsible for the phosphorylation of uridine (B1682114) and cytidine.[1][2] These enzymes are known to phosphorylate various nucleoside analogs, making them strong candidates for the phosphorylation of 5-methylcytidine.[3] Deoxycytidine kinase (dCK) also exhibits broad substrate specificity and could potentially catalyze this reaction.[4]

2.1.2. UMP-CMP Kinase (UMP/CMPK)

Human UMP/CMP kinase plays a crucial role in the synthesis of nucleotide precursors for nucleic acids by catalyzing the phosphorylation of UMP, CMP, and dCMP to their respective diphosphates.[5][6] This enzyme is also essential for the activation of several nucleoside analog prodrugs.[5] Given its function, UMP/CMPK is the most probable enzyme to catalyze the conversion of m5CMP to m5CDP. Studies have shown that UMP/CMPK can phosphorylate a variety of deoxycytidine analogue monophosphates.[7][8]

2.1.3. Nucleoside Diphosphate Kinase (NDPK)

Nucleoside diphosphate kinases (NDPKs) are responsible for the final step in the synthesis of all nucleoside triphosphates.[9] They catalyze the transfer of a gamma-phosphoryl group from a nucleoside triphosphate (typically ATP) to a nucleoside diphosphate.[10] NDPKs exhibit broad substrate specificity for both the phosphate (B84403) acceptor and donor, making them the definitive enzymes for the conversion of m5CDP to m5CTP.[10]

Quantitative Data

Table 1: Kinetic Parameters of Human UMP/CMP Kinase with Natural Substrates

| Substrate | K_m (µM) | Relative V_max | Reference |

| CMP | 10 | 1.0 | [7] |

| UMP | 30 | 1.2 | [7] |

| dCMP | 500 | 0.1 | [7] |

Table 2: Kinetic Parameters of Human Nucleoside Diphosphate Kinase with Natural Substrates

| Phosphate Acceptor (NDP) | Second-Order Rate Constant for Dephosphorylation (M⁻¹s⁻¹) | Reference |

| GDP | ~2.6 x 10⁷ | [10] |

| ADP | ~1.8 x 10⁷ | [10] |

| CDP | ~0.7 x 10⁷ | [10] |

| UDP | ~1.0 x 10⁷ | [10] |

Experimental Protocols

Investigating the in vivo synthesis of m5CTP requires a combination of enzymatic assays and cellular metabolite analysis.

Enzymatic Assay for UMP-CMP Kinase Activity with m5CMP

This protocol is adapted from methods used to measure UMP/CMPK activity with its natural substrates.[6][11]

Principle: The production of ADP by UMP/CMPK is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

KCl (100 mM)

-

MgCl₂ (10 mM)

-

ATP (5 mM)

-

Phosphoenolpyruvate (PEP) (2 mM)

-

NADH (0.2 mM)

-

Pyruvate kinase (PK) (10 units/mL)

-

Lactate dehydrogenase (LDH) (15 units/mL)

-

Recombinant human UMP/CMPK

-

m5CMP (substrate)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, ATP, PEP, NADH, PK, and LDH.

-

Add a known amount of recombinant UMP/CMPK to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of m5CMP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear phase of the absorbance change.

-

Determine the K_m and V_max values by fitting the initial velocity data to the Michaelis-Menten equation.

Quantification of Intracellular m5CTP Levels by HILIC-LC-MS/MS

This protocol is based on established methods for the analysis of intracellular nucleotides.[12]

1. Cell Culture and Harvesting:

-

Culture cells of interest to the desired density.

-

Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping or trypsinization, followed by centrifugation at low speed.

2. Metabolite Extraction:

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

3. HILIC-LC-MS/MS Analysis:

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase A: Acetonitrile with a small amount of ammonium (B1175870) acetate (B1210297) or formate.

-

Mobile Phase B: Water with ammonium acetate or formate.

-

Gradient: A gradient from high to low organic content to elute the polar nucleotides.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for m5CTP and an internal standard should be determined and optimized.

-

4. Data Analysis:

-

Quantify the amount of m5CTP in the samples by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

Normalize the results to the cell number or total protein concentration.

Visualizations

Proposed Signaling Pathway for In Vivo m5CTP Synthesis

Caption: Proposed enzymatic cascade for the in vivo synthesis of m5CTP.

Experimental Workflow for m5CTP Quantification

Caption: Workflow for quantifying intracellular m5CTP levels.

Conclusion

The in vivo synthesis of this compound is a critical yet understudied area of nucleotide metabolism. The proposed salvage pathway, involving the sequential phosphorylation of 5-methylcytidine by UCK/dCK, UMP/CMPK, and NDPK, provides a strong framework for future research. The experimental protocols outlined in this guide offer a starting point for validating this pathway and for quantifying the intracellular levels of m5CTP. Further investigation into the kinetics and regulation of these enzymes with 5-methylated substrates will be essential for a complete understanding of m5C's role in RNA biology and for the advancement of RNA-based therapeutics.

References

- 1. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indispensable residue for uridine binding in the uridine-cytidine kinase family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate/inhibitor properties of human deoxycytidine kinase (dCK) and thymidine kinases (TK1 and TK2) towards the sugar moiety of nucleosides, including O'-alkyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Active human UMP-CMP kinase enzyme [novocib.com]

- 7. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 10. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with 5-Methylcytidine-5'-Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a myriad of applications, including vaccines, protein replacement therapies, and gene editing tools.[1][2] The therapeutic potential of synthetic mRNA can be significantly enhanced by the incorporation of modified nucleotides, which can improve stability, increase translational efficiency, and reduce the innate immunogenicity of the RNA molecule.[3][] One such critical modification is the substitution of cytidine (B196190) triphosphate (CTP) with 5-Methylcytidine-5'-triphosphate (5-mCTP).

The presence of 5-methylcytidine (B43896) (5-mC) in mRNA has been shown to play a crucial role in modulating the host's innate immune response.[5][6] Specifically, the incorporation of 5-mC can attenuate the activation of cytosolic RNA sensors like Retinoic acid-inducible gene I (RIG-I), thereby reducing the production of type I interferons and subsequent inflammatory responses.[6][7] This reduction in immunogenicity is paramount for therapeutic applications where repeated dosing is necessary. Furthermore, 5-mC modification has been demonstrated to enhance the stability and translational efficiency of mRNA, leading to higher protein expression from the synthetic transcript.[8][9]

These application notes provide a comprehensive overview and detailed protocols for performing in vitro transcription with 5-mCTP, aimed at researchers, scientists, and drug development professionals seeking to produce high-quality, modified mRNA for therapeutic and research purposes.

Data Presentation

Table 1: In Vitro Transcription Reaction Component Comparison

| Component | Standard IVT Reaction | 5-mC Modified IVT Reaction |

| T7 RNA Polymerase | 1X Concentration | 1X Concentration |

| Transcription Buffer | 1X Concentration | 1X Concentration |

| ATP | 2 mM | 2 mM |

| GTP | 2 mM | 2 mM |

| UTP | 2 mM | 2 mM |

| CTP | 2 mM | 0 mM |

| 5-mCTP | 0 mM | 2 mM (100% substitution) |

| Linearized DNA Template | 1 µg | 1 µg |

| RNase Inhibitor | 40 units | 40 units |

| DTT | 10 mM | 10 mM |

| MgCl₂ | 4-10 mM (optimization recommended)[10] | 4-10 mM (optimization recommended)[10] |

| Total Volume | 20 µL | 20 µL |

Table 2: Expected Outcomes of 5-mC Modified mRNA

| Parameter | Unmodified mRNA | 5-mC Modified mRNA | Reference |

| Typical Yield (per 20 µL reaction) | 80-120 µg | 60-100 µg (yield may be slightly lower) | [11] |

| Innate Immune Response (Type I IFN) | High | Significantly Reduced | [6][7] |

| mRNA Stability | Standard | Increased | [8] |

| Translation Efficiency | Standard | Increased | [8][9] |

Experimental Protocols

Protocol 1: In Vitro Transcription with Complete 5-mCTP Substitution